molecular formula C32H37NO13 B13388751 Methoxymorpholinyldoxorubicin

Methoxymorpholinyldoxorubicin

Cat. No.: B13388751
M. Wt: 643.6 g/mol
InChI Key: CTMCWCONSULRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymorpholinyldoxorubicin is synthesized through a series of chemical reactions starting from doxorubicinThis modification is achieved through a nucleophilic substitution reaction, where the amino group at the 3’ position is replaced by a methoxymorpholinyl group .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methoxymorpholinyldoxorubicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites that can be more or less active than the parent compound. These metabolites are often studied for their potential therapeutic effects and toxicity .

Scientific Research Applications

Methoxymorpholinyldoxorubicin has a wide range of scientific research applications:

Mechanism of Action

Methoxymorpholinyldoxorubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A, into more cytotoxic metabolites that enhance its antitumor activity .

Comparison with Similar Compounds

Methoxymorpholinyldoxorubicin is compared with other anthracycline derivatives such as:

This compound stands out due to its unique methoxymorpholinyl modification, which enhances its antitumor activity and reduces cardiotoxicity compared to doxorubicin .

Properties

IUPAC Name

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-4-(2-methoxymorpholin-4-yl)-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMCWCONSULRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861196
Record name 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2-methoxymorpholin-4-yl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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